3-Benzoylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

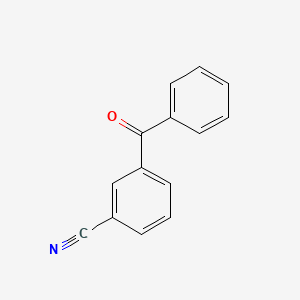

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6136-62-5 |

|---|---|

Formule moléculaire |

C14H9NO |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

3-benzoylbenzonitrile |

InChI |

InChI=1S/C14H9NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H |

Clé InChI |

ICRUXLLOLAPKFS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |

Origine du produit |

United States |

Foundational & Exploratory

3-Benzoylbenzonitrile (CAS Number: 6136-62-5): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylbenzonitrile, with the CAS number 6136-62-5, is an aromatic organic compound incorporating both a benzoyl and a nitrile functional group. Its chemical structure presents opportunities for diverse chemical modifications, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a summary of the available physicochemical properties, analytical methods, and potential synthetic routes for this compound. It is important to note that while general information is available, detailed experimental protocols and biological activity data for this specific compound are limited in publicly accessible literature.

Core Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 6136-62-5 | [1][2] |

| Molecular Formula | C₁₄H₉NO | [1] |

| Molecular Weight | 207.232 g/mol | [1] |

| Calculated logP | 2.64 | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be inferred from general methodologies for the preparation of benzophenones and benzonitriles. A common method for synthesizing benzophenones is the Friedel-Crafts acylation.

A general workflow for a potential synthesis and characterization of this compound is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Note: The following are generalized protocols based on methods for similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Synthesis: Friedel-Crafts Acylation (Hypothetical)

-

To a stirred solution of aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add 3-cyanobenzoyl chloride.

-

Cool the mixture in an ice bath.

-

Slowly add benzene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or HPLC).

-

Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of this compound. A suggested mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the chemical structure. The spectra would be expected to show signals corresponding to the aromatic protons and carbons of the two phenyl rings and the quaternary carbons of the carbonyl and nitrile groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of this compound (207.23 g/mol ).

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups: a strong absorption band for the carbonyl (C=O) stretch (typically around 1650-1670 cm⁻¹) and a sharp, medium intensity band for the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹).

Biological Activity and Signaling Pathways

As of the date of this document, no specific biological activity or involvement in signaling pathways for this compound has been reported in the public scientific literature. While related benzophenone structures have been explored for various biological activities, including urease inhibition and as microtubule-destabilizing agents, the biological profile of this compound remains to be determined.[3][4]

Due to the lack of available data, no signaling pathway diagrams can be provided.

Safety and Handling

Conclusion

This compound is a compound with potential for further investigation in various scientific fields. This guide has summarized the currently available information on its properties, potential synthesis, and analytical characterization. Significant gaps in the literature exist, particularly concerning its experimental physicochemical properties, detailed and validated synthetic protocols, and its biological activity. Further research is required to fully characterize this molecule and explore its potential applications.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | 6136-62-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Benzoylbenzonitrile

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Benzoylbenzonitrile, also known as 3-cyanobenzophenone. The information is tailored for researchers, scientists, and professionals in drug development, presenting available data in a structured format and outlining relevant experimental methodologies.

Compound Identification

A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key identifiers.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Cyanobenzophenone |

| CAS Number | 6136-62-5[1] |

| Molecular Formula | C₁₄H₉NO[1][2] |

| Molecular Weight | 207.23 g/mol [1] |

| InChI Key | ICRUXLLOLAPKFS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited. The table below includes available predicted values and data for structurally related compounds to provide an estimate of its characteristics.

| Property | Value | Notes |

| Melting Point | 81-84 °C | Experimental value for the related compound 3-Aminobenzophenone[1]. |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | ||

| Water | Poorly soluble (predicted) | Aromatic compounds with nitrile groups tend to have low water solubility[3]. |

| Organic Solvents | Soluble in ethanol, methanol, acetonitrile (predicted) | Based on the properties of the related compound 3-methylbenzonitrile[3]. |

| LogP | 2.64 | Predicted value[1]. |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the public domain. However, standard methodologies for organic compounds can be applied.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad range often indicates the presence of impurities.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded to determine the melting range.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology:

-

A small amount of the liquid is placed in a test tube with a capillary tube (sealed at one end) inverted within it.

-

The test tube is heated in a suitable bath (e.g., oil bath).

-

The temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary upon cooling are recorded to determine the boiling point.

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for its application in different experimental settings.

Methodology:

-

A known volume of a selected solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.

-

Small, pre-weighed portions of this compound are added to the solvent with vigorous stirring.

-

The addition is continued until a saturated solution is formed (i.e., no more solid dissolves).

-

The total mass of the dissolved solid is used to calculate the solubility, typically expressed in g/100 mL or mol/L.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the nine protons on the two benzene rings. The exact chemical shifts and coupling patterns would depend on the electronic effects of the carbonyl and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the 14 carbon atoms. The carbonyl carbon is expected to appear significantly downfield (around 190-200 ppm). The carbon of the nitrile group would likely be in the 115-125 ppm range. The remaining aromatic carbons would appear between approximately 120 and 140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is characteristic of an aromatic nitrile[4].

-

C=O stretch: A strong, sharp peak in the region of 1650-1670 cm⁻¹ would indicate the presence of the ketone carbonyl group.

-

C-H stretches (aromatic): Peaks above 3000 cm⁻¹ would correspond to the C-H bonds of the aromatic rings.

-

C=C stretches (aromatic): Several peaks in the 1400-1600 cm⁻¹ region would be due to the carbon-carbon double bonds within the benzene rings.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 207. Common fragmentation patterns for benzophenones include the loss of the phenyl group (C₆H₅, 77 Da) to give a benzoyl cation (m/z = 105), and the fragmentation of the benzoyl cation to a phenyl cation (m/z = 77) and carbon monoxide (28 Da). The fragmentation of benzonitrile can lead to the loss of HCN, resulting in a benzyne radical cation[5].

Synthesis and Reactivity

Synthesis

Another potential route could involve the reaction of benzene with 3-cyanobenzoyl chloride under Friedel-Crafts conditions.

Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the nitrile.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride. It can also react with Grignard reagents to form tertiary alcohols.

-

Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-benzoylbenzoic acid). Reduction of the nitrile group, for instance with lithium aluminum hydride, would produce a primary amine (3-benzoylbenzylamine).

Logical Workflow for Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a synthesized organic compound like this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | 6136-62-5 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Benzoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 3-Benzoylbenzonitrile. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.

Core Molecular Information

This compound, also known as 3-cyanobenzophenone, is an aromatic ketone and nitrile. Its chemical properties are derived from the interplay of the benzoyl and benzonitrile functionalities.

Molecular Structure and Properties

Below is a summary of the key molecular identifiers and properties for this compound.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₉NO | [1][2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Cyanobenzophenone, Benzonitrile, 3-benzoyl- | [1][2] |

| CAS Number | 6136-62-5 | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |

| InChI Key | ICRUXLLOLAPKFS-UHFFFAOYSA-N | [1] |

Experimental Protocols

A critical aspect of working with any chemical compound is the ability to reliably synthesize and analyze it. This section provides a detailed, representative protocol for the analytical determination of benzophenone derivatives by High-Performance Liquid Chromatography (HPLC), a common and essential technique in chemical and pharmaceutical research.

High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives

This protocol is a representative method for the analysis of benzophenone compounds, such as this compound.

Objective: To determine the purity and concentration of a benzophenone derivative in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (85%)

-

Sample of benzophenone derivative

-

Reference standard of the benzophenone derivative

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of Methanol and Water in a 95:5 (v/v) ratio.

-

Adjust the pH of the mobile phase to 3.2 using 85% phosphoric acid.

-

Degas the mobile phase using an ultrasonic bath or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of the reference standard.

-

Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in the mobile phase to a concentration within the range of the calibration curve.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:Water (95:5), pH 3.2 with phosphoric acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 315 nm

-

Column Temperature: Ambient (approximately 25°C)

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the sample solution.

-

Determine the concentration of the benzophenone derivative in the sample by comparing its peak area to the calibration curve.

-

-

System Suitability:

-

Perform multiple injections of a standard solution to ensure the reproducibility of the system. The relative standard deviation (RSD) of the peak areas should be less than 2%.

-

Visualized Experimental Workflow

To provide a clearer understanding of the processes involved in the synthesis of related compounds, the following diagram illustrates a representative multi-step synthesis of a benzophenone derivative. This workflow highlights the logical progression from starting materials to the final product, a common paradigm in organic synthesis and drug development.

Caption: Representative multi-step synthesis of this compound.

References

An In-Depth Technical Guide to 3-Benzoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzoylbenzonitrile, a benzophenone derivative of interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis via Friedel-Crafts acylation. Furthermore, this guide explores the analytical techniques for its characterization, including HPLC and spectroscopy, and discusses the known biological activities of related benzophenone and benzonitrile derivatives, offering insights into its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name (3-cyanophenyl)(phenyl)methanone, is an aromatic ketone containing a nitrile functional group. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3-cyanophenyl)(phenyl)methanone | |

| Synonyms | This compound, Benzonitrile, 3-benzoyl- | [1] |

| CAS Number | 6136-62-5 | [1] |

| Molecular Formula | C₁₄H₉NO | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| LogP | 2.64 | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 3-cyanobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 3-cyanobenzoyl chloride and benzene.

Materials:

-

3-Cyanobenzoyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath to 0 °C. Add a solution of 3-cyanobenzoyl chloride (1 equivalent) in anhydrous benzene (acting as both reactant and solvent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of crushed ice, followed by 1 M hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detection | UV detector (wavelength to be optimized) |

For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.2-8.2 ppm). The protons on the benzoyl ring will appear as multiplets, as will the protons on the benzonitrile ring. The exact chemical shifts and coupling constants would require experimental determination or computational prediction.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (likely in the δ 190-200 ppm region), the nitrile carbon (around δ 118-120 ppm), and the aromatic carbons.

Infrared (IR) Spectroscopy: Key characteristic absorption peaks are expected for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[4]

-

C=O stretch (ketone): A strong, sharp peak around 1650-1670 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.[5]

-

C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 207. Key fragmentation patterns would likely involve the loss of the cyano group (-CN) and cleavage at the carbonyl group, leading to characteristic fragment ions.[6][7]

Applications in Drug Discovery and Development

While direct studies on the biological activity of this compound are limited in the reviewed literature, the benzophenone and benzonitrile scaffolds are present in numerous biologically active molecules, suggesting potential avenues for investigation.

Known Activities of Related Compounds

-

Antimitotic Agents: A series of 3-aminobenzophenone compounds have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site.[8] This suggests that derivatives of this compound could be explored for their potential as anticancer agents.

-

Antiviral Activity: Certain naturally occurring benzophenones have demonstrated inhibitory activity against viruses such as herpes simplex virus type-1 (HSV-1).[9]

-

Anti-inflammatory and Analgesic Properties: Ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a benzophenone derivative.[9]

-

Antimicrobial and Antifungal Activity: Various benzonitrile derivatives have been synthesized and screened for their antibacterial and antifungal properties.[4]

Potential Signaling Pathway Modulation

Given the activities of related compounds, this compound could potentially modulate various signaling pathways. For instance, as an analog of antimitotic agents, it could interfere with microtubule dynamics, which are crucial for cell division. Further research is required to elucidate any specific interactions with cellular signaling pathways.

The following diagram illustrates a hypothetical logical relationship for exploring the therapeutic potential of this compound based on the activities of related compounds.

Caption: Potential therapeutic exploration based on related compounds.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for its synthesis and characterization. While direct biological data is scarce, the prevalence of the benzophenone and benzonitrile moieties in pharmacologically active agents warrants further exploration of this compound and its derivatives for various therapeutic applications. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and comprehensive screening for biological activities to uncover its full potential.

References

- 1. This compound | 6136-62-5 [chemicalbook.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 4-CYANOBENZOPHENONE | 1503-49-7 [amp.chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Benzoylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Benzoylbenzonitrile in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document presents qualitative solubility information based on the general properties of aromatic ketones. To provide valuable context and a practical framework for experimental determination, quantitative solubility data for the structurally similar compound, benzophenone, and the related compound, 3-nitrobenzonitrile, are included. Furthermore, a detailed experimental protocol for determining solubility via the gravimetric method is provided, along with a workflow diagram to guide researchers in their own assessments.

Introduction to this compound

This compound is an aromatic ketone containing a nitrile functional group. Its chemical structure influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including its use in organic synthesis, formulation development, and as a potential intermediate in the pharmaceutical industry. The polarity imparted by the ketone and nitrile groups, combined with the nonpolar nature of the two phenyl rings, results in a molecule with an affinity for a variety of organic solvents.

Solubility of this compound: Qualitative Assessment

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar ketone and nitrile groups can engage in dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The potential for hydrogen bonding with the ketone's oxygen atom suggests moderate solubility. However, the large nonpolar backbone may limit high solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The two phenyl rings of this compound have strong affinity for aromatic solvents through π-π stacking and van der Waals forces. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents can effectively solvate the aromatic rings and the polar functional groups. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | The ether oxygen can interact with the molecule, but the overall polarity is lower than that of polar aprotic solvents. |

| Alkanes | Hexane, Heptane | Sparingly Soluble | The significant polarity of the ketone and nitrile groups will likely lead to poor solubility in nonpolar aliphatic solvents. |

| Water | Water | Insoluble | The large, nonpolar, hydrophobic structure of the molecule will dominate, making it insoluble in water despite the presence of polar functional groups. |

Quantitative Solubility of Structurally Related Compounds

To provide a quantitative reference, the solubility data for benzophenone (a close structural analog without the nitrile group) and 3-nitrobenzonitrile (a benzonitrile derivative) are presented below. These data can offer insights into the expected solubility behavior of this compound.

Solubility of Benzophenone

The following table summarizes the mole fraction solubility (x₁) of benzophenone in various organic solvents at different temperatures, as determined by the gravimetric method.

Table 2: Mole Fraction Solubility (x₁) of Benzophenone in Common Organic Solvents

| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Ethyl Acetate | Toluene |

| 283.15 | 0.2015 | 0.2368 | 0.1854 | 0.5482 | 0.5012 | 0.5896 |

| 288.15 | 0.2431 | 0.2845 | 0.2238 | 0.5891 | 0.5478 | 0.6345 |

| 293.15 | 0.2917 | 0.3402 | 0.2695 | 0.6325 | 0.5981 | 0.6812 |

| 298.15 | 0.3483 | 0.4051 | 0.3236 | 0.6783 | 0.6523 | 0.7298 |

| 303.15 | 0.4142 | 0.4803 | 0.3871 | 0.7268 | 0.7106 | 0.7801 |

| 308.15 | 0.4908 | 0.5671 | 0.4612 | 0.7779 | 0.7731 | 0.8323 |

| 313.15 | 0.5801 | 0.6668 | 0.5473 | 0.8318 | 0.8401 | 0.8863 |

Data sourced from studies on benzophenone solubility.

Solubility of 3-Nitrobenzonitrile

The following table presents the mole fraction solubility of 3-nitrobenzonitrile in a range of organic solvents at 298.15 K.

Table 3: Mole Fraction Solubility of 3-Nitrobenzonitrile in Common Organic Solvents at 298.15 K

| Solvent | Mole Fraction Solubility (x₁) |

| Acetone | 0.2985 |

| Acetonitrile | 0.2451 |

| Ethyl Acetate | 0.2317 |

| Toluene | 0.1589 |

| Methanol | 0.1234 |

| Ethanol | 0.0987 |

| Isopropanol | 0.0654 |

| Cyclohexane | 0.0098 |

Data sourced from studies on 3-nitrobenzonitrile solubility.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent. The following protocol outlines the steps for this procedure.

Objective: To determine the concentration of a saturated solution of a solute in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic water bath or heating mantle with temperature control

-

Stirring plate and magnetic stir bars

-

Sintered glass filter or syringe filter (solvent-compatible)

-

Drying oven

-

Glass vials or flasks

-

Spatula

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial or flask. An excess of the solid should be visible at the bottom of the container to ensure saturation.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Filter the collected supernatant through a syringe filter into a pre-weighed container. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's evaporation should be carried out in a well-ventilated area or fume hood.

-

-

Mass Determination:

-

After complete evaporation of the solvent, allow the container to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the dried solute.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, molarity (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Caption: Gravimetric Solubility Determination Workflow

Conclusion

This technical guide has provided a thorough examination of the solubility of this compound. While direct quantitative data remains elusive, the qualitative assessment based on chemical principles, coupled with quantitative data from structurally related compounds, offers valuable guidance for researchers. The detailed experimental protocol for the gravimetric method provides a robust framework for the in-house determination of the precise solubility of this compound in various organic solvents, which is essential for its effective application in research and development.

An In-depth Technical Guide to the Safety of 3-Benzoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 3-Benzoylbenzonitrile (CAS No. 13181-98-3), compiled from Safety Data Sheets (SDS) and other relevant sources. It is intended to provide researchers, scientists, and drug development professionals with the necessary data to handle this chemical safely.

Section 1: Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior under various laboratory conditions. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₉NO |

| Molecular Weight | 193.23 g/mol |

| Appearance | No data available |

| Odor | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Flash Point | No data available |

| Density | No data available |

| Solubility | No data available |

Section 2: Hazard Identification and Classification

As of the latest available information, this compound has not been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Consequently, specific pictograms, signal words, and hazard statements are not available.[1][2] The lack of classification does not imply that the substance is non-hazardous. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]

The logical workflow for hazard assessment is depicted below.

Section 3: Toxicological Information

Detailed toxicological studies for this compound are not available. Therefore, no quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) can be provided. The absence of such data necessitates a cautious approach, treating the substance as potentially toxic.

Section 4: First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken.[1][2] It is always recommended to consult a physician and show them the Safety Data Sheet.[1][2]

The workflow for first-aid procedures is outlined in the diagram below.

Experimental Protocols for First-Aid Measures: The first-aid measures provided are standard procedures for chemical exposures.[4] The protocols for these measures are based on general chemical safety guidelines and do not require specific experimental validation for this compound.

Section 5: Fire-Fighting Measures

In the event of a fire involving this compound, appropriate extinguishing media should be used.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Specific Hazards: No specific data is available regarding hazardous decomposition products.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus for firefighting if necessary.[1][2]

The workflow for fire-fighting procedures is illustrated below.

Section 6: Handling and Storage

Proper handling and storage of this compound are essential to minimize exposure and maintain its integrity.

-

Handling:

-

Storage:

The logical relationship for safe handling and storage is shown below.

Experimental Protocols for Handling and Storage: The recommendations for handling and storage are based on standard laboratory safety practices for chemicals of unknown toxicity. These are established best practices and do not have specific experimental protocols associated with this compound itself.

Section 7: Exposure Controls and Personal Protection

Since no occupational exposure limits have been established for this compound, it is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.

-

Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3]

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Section 8: Accidental Release Measures

In case of a spill or release, the following measures should be taken:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to ensure that all safety precautions are followed. For complete and up-to-date information, please refer to the SDS provided by the supplier.

References

Spectroscopic Profile of 3-Benzoylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Benzoylbenzonitrile. It includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols for acquiring such data are also outlined to aid in method development and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 8.2 | m | 1H | Aromatic H |

| ~7.9 - 8.0 | m | 1H | Aromatic H |

| ~7.8 - 7.9 | m | 2H | Aromatic H |

| ~7.6 - 7.7 | m | 2H | Aromatic H |

| ~7.5 - 7.6 | t | 1H | Aromatic H |

| ~7.4 - 7.5 | t | 2H | Aromatic H |

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift increments for aromatic protons influenced by carbonyl and cyano groups.

1.1.2. 13C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~195 - 197 | C=O (Ketone) |

| ~137 - 139 | Aromatic C |

| ~135 - 137 | Aromatic C |

| ~133 - 135 | Aromatic C |

| ~131 - 133 | Aromatic C |

| ~130 - 132 | Aromatic C |

| ~128 - 130 | Aromatic C |

| ~117 - 119 | C≡N (Nitrile) |

| ~112 - 114 | Aromatic C |

Note: Predicted values are based on typical chemical shifts for carbons in aromatic ketones and nitriles.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2230 - 2210 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1670 - 1650 | Strong | C=O stretch (aromatic ketone) |

| ~1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1300 - 1200 | Medium | C-C stretch |

| ~900 - 650 | Strong | C-H bend (aromatic) |

Note: These are characteristic absorption frequencies for the functional groups present in this compound.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 207 | High | [M]+ (Molecular Ion) |

| 180 | Medium | [M - HCN]+ |

| 130 | Medium | [C6H4CO]+ |

| 105 | High | [C6H5CO]+ (Benzoyl cation) |

| 77 | High | [C6H5]+ (Phenyl cation) |

Note: Fragmentation pattern is predicted based on the stability of benzoyl and phenyl cations, a common pathway for aromatic ketones.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution solution-state NMR spectroscopy is the primary method for determining the detailed structure of molecules.[2]

Sample Preparation:

-

A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[3]

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.[4]

Data Acquisition:

-

The prepared sample is placed in a strong magnetic field generated by a superconducting magnet.[3]

-

The sample is irradiated with radio frequency pulses.[4]

-

The emitted signals from the nuclei returning to their ground state are detected and recorded.[3]

-

For 1H NMR, the chemical shifts, signal integrations, and coupling patterns are analyzed.

-

For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Solid Sample): There are several methods for preparing solid samples for FT-IR analysis:

-

KBr Pellet Method:

-

Attenuated Total Reflectance (ATR):

Data Acquisition:

-

The prepared sample is placed in the sample holder of the FTIR instrument.

-

An infrared beam is passed through or reflected off the sample.

-

The instrument measures the frequencies at which the sample absorbs radiation, and a spectrum of absorbance or transmittance versus wavenumber is generated.

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.[7]

Sample Introduction:

-

The sample must be volatile. Solid samples can be heated to achieve the necessary vapor pressure.[8]

-

The gaseous sample molecules are introduced into the ion source of the mass spectrometer under high vacuum.[9]

Ionization and Fragmentation:

-

In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[8][10]

-

This collision ejects an electron from the molecule, forming a positively charged molecular ion ([M]+).[7]

-

The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.[8]

Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural confirmation.

References

- 1. compoundchem.com [compoundchem.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Benzoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 3-benzoylbenzonitrile. This molecule is of interest in medicinal chemistry and materials science, and understanding the transformations of its nitrile functionality is crucial for the synthesis of derivatives with potential biological activity or novel material properties. This document details key reactions, including reduction, hydrolysis, and cycloaddition, supported by experimental protocols and quantitative data presented in structured tables.

Introduction to this compound

This compound is a bifunctional molecule featuring a ketone (benzoyl group) and a nitrile group attached to a central benzene ring. The electron-withdrawing nature of both the benzoyl and nitrile groups influences the reactivity of the aromatic ring and the functional groups themselves. The nitrile group, with its carbon-nitrogen triple bond, serves as a versatile synthetic handle for the introduction of various nitrogen-containing functionalities. This guide focuses specifically on the chemical transformations of this nitrile group.

Reactivity of the Nitrile Group

The nitrile group in this compound is susceptible to a range of chemical transformations, primarily involving nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond. The principal reactions include reduction to a primary amine, hydrolysis to a carboxylic acid or an amide, and cycloaddition with azides to form a tetrazole ring. The presence of the benzoyl group's carbonyl function introduces a consideration for chemoselectivity in these reactions.

Reduction of the Nitrile Group

The reduction of the nitrile group in this compound to a primary amine, (3-aminomethylphenyl)(phenyl)methanone, is a valuable transformation for introducing a flexible, basic side chain. However, the presence of the benzoyl ketone, which is also susceptible to reduction, necessitates careful selection of reagents and reaction conditions to achieve the desired outcome. Strong reducing agents like lithium aluminum hydride will likely reduce both the nitrile and the ketone, while catalytic hydrogenation offers a pathway to potentially selective reduction.

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines.[1][2] Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are effective for this transformation.[1] The selectivity of the reaction can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure.[1]

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Materials: this compound, Raney Nickel (or 10% Pd/C), Ethanol, Hydrogen gas supply, Parr hydrogenation apparatus or similar.

-

Procedure:

-

In a pressure vessel, a solution of this compound (1.0 g, 4.83 mmol) in ethanol (50 mL) is prepared.

-

Raney Nickel (approx. 0.5 g, slurry in water, washed with ethanol) is carefully added to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

The vessel is sealed and connected to a hydrogen gas source.

-

The atmosphere is purged with hydrogen gas several times.

-

The reaction mixture is then subjected to hydrogen gas pressure (typically 50-100 psi) and stirred vigorously at room temperature or with gentle heating (40-60 °C).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the hydrogen pressure is carefully released, and the catalyst is removed by filtration through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure to yield the crude product, (3-aminomethylphenyl)(phenyl)methanone, which can be further purified by crystallization or chromatography.

-

| Reaction Parameter | Condition | Reference |

| Reducing Agent | H₂ gas with Raney Nickel or Pd/C | [1][2] |

| Solvent | Ethanol or Methanol | [1] |

| Temperature | 25-60 °C | [1] |

| Pressure | 50-100 psi H₂ | [1] |

| Typical Yield | 70-95% (general for nitriles) | [2] |

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both nitriles and ketones.[3][4][5] Therefore, treatment of this compound with LiAlH₄ is expected to yield (3-aminomethylphenyl)(phenyl)methanol. Selective reduction of the nitrile in the presence of the ketone with metal hydrides is challenging. Sodium borohydride (NaBH₄) is a milder reducing agent that typically does not reduce nitriles but will reduce ketones.[2][6]

Experimental Protocol: Lithium Aluminum Hydride Reduction of this compound

-

Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Ethyl acetate, 1 M NaOH solution, Anhydrous sodium sulfate.

-

Procedure:

-

A solution of this compound (1.0 g, 4.83 mmol) in anhydrous THF (20 mL) is added dropwise to a stirred suspension of LiAlH₄ (0.37 g, 9.66 mmol) in anhydrous THF (30 mL) at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC.

-

The reaction is carefully quenched by the dropwise addition of ethyl acetate, followed by water (0.4 mL), 15% aqueous NaOH (0.4 mL), and finally water (1.2 mL) at 0 °C (Fieser workup).

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, (3-aminomethylphenyl)(phenyl)methanol.

-

| Reaction Parameter | Condition | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3][4][5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [7] |

| Temperature | 0 °C to room temperature | [3] |

| Workup | Fieser workup (H₂O, NaOH(aq)) | [7] |

| Expected Product | (3-aminomethylphenyl)(phenyl)methanol | [3][4] |

| Typical Yield | >80% (general for nitriles and ketones) | [7] |

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to first form the corresponding amide, 3-benzoylbenzamide, which can then be further hydrolyzed to the carboxylic acid, 3-benzoylbenzoic acid.[8] The choice of conditions can allow for the isolation of either the amide or the carboxylic acid.

Base-catalyzed hydrolysis is a common method for the conversion of nitriles to amides and carboxylic acids.[9] The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

-

Materials: this compound, Sodium Hydroxide (NaOH), Ethanol, Water.

-

Procedure:

-

A mixture of this compound (1.0 g, 4.83 mmol), NaOH (0.58 g, 14.5 mmol), and a mixture of ethanol and water (e.g., 7:3 v/v, 20 mL) is heated at reflux.

-

The reaction is monitored by TLC for the disappearance of the starting material. To isolate the amide, shorter reaction times are employed. For the carboxylic acid, the reaction is driven to completion.

-

After cooling to room temperature, the solvent is partially removed under reduced pressure.

-

The reaction mixture is diluted with water and acidified with concentrated HCl to a pH of ~2.

-

The resulting precipitate (3-benzoylbenzoic acid) is collected by filtration, washed with cold water, and dried.

-

| Reaction Parameter | Condition | Reference |

| Reagent | Sodium Hydroxide (NaOH) | [9] |

| Solvent | Ethanol/Water mixture | [9] |

| Temperature | Reflux (approx. 90 °C) | [9] |

| Product | 3-Benzoylbenzoic acid (or 3-benzoylbenzamide) | [8] |

| Typical Yield | High, often >90% (general for nitriles) | [9] |

[3+2] Cycloaddition with Azides

The nitrile group can undergo a [3+2] cycloaddition reaction with azides to form a five-membered tetrazole ring. This transformation is a key example of "click chemistry" and is widely used in medicinal chemistry to introduce the tetrazole moiety, a common bioisostere for a carboxylic acid group.[1][10] The reaction of this compound with sodium azide will yield (3-(1H-tetrazol-5-yl)phenyl)(phenyl)methanone.

Experimental Protocol: Synthesis of (3-(1H-tetrazol-5-yl)phenyl)(phenyl)methanone

-

Materials: this compound, Sodium Azide (NaN₃), N,N-Dimethylformamide (DMF), Ammonium Chloride (NH₄Cl).

-

Procedure:

-

A mixture of this compound (1.0 g, 4.83 mmol), sodium azide (0.47 g, 7.24 mmol), and ammonium chloride (0.39 g, 7.24 mmol) in anhydrous DMF (20 mL) is heated at 100-120 °C.

-

The reaction is stirred at this temperature for 12-24 hours, with progress monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with 2M HCl to a pH of ~2.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford the crude product.

-

The product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

| Reaction Parameter | Condition | Reference |

| Reagents | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [3] |

| Temperature | 100-120 °C | [3] |

| Product | (3-(1H-tetrazol-5-yl)phenyl)(phenyl)methanone | [1] |

| Typical Yield | 85-95% (for analogous benzonitriles) | [3] |

Visualization of Reactivity Pathways

The following diagram illustrates the primary transformations of the nitrile group in this compound as discussed in this guide.

Caption: Reaction pathways of the nitrile group in this compound.

Conclusion

The nitrile group of this compound is a versatile functional group that can be transformed into a primary amine, a carboxylic acid (via an amide intermediate), or a tetrazole ring. The choice of reagents and reaction conditions is critical, especially to control the chemoselectivity with respect to the benzoyl ketone. This guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis and derivatization of this and similar molecules. Further optimization of the presented protocols may be necessary to achieve desired yields and selectivities for specific applications in drug discovery and materials science.

References

- 1. Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. adichemistry.com [adichemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Benzoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoylbenzonitrile is a bifunctional aromatic molecule of significant interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the benzoyl and nitrile moieties. Understanding the electrophilic and nucleophilic characteristics of this compound is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles and established experimental evidence.

Introduction

The reactivity of an organic molecule is fundamentally governed by the distribution of electron density across its structure. Regions of high electron density are prone to attack by electrophiles (electron-loving species) and are thus termed nucleophilic sites. Conversely, areas of low electron density are susceptible to attack by nucleophiles (nucleus-loving species) and are identified as electrophilic sites. In this compound, the presence of a carbonyl group (C=O) and a nitrile group (C≡N) introduces significant polarity and creates distinct reactive centers.

Theoretical Analysis of Reactive Sites

The inherent electrophilic and nucleophilic sites of this compound can be predicted by considering the electronegativity of the constituent atoms and the principles of resonance.

The Benzoyl Group: A Source of Electrophilicity and Nucleophilicity

The carbonyl group within the benzoyl moiety is a classic example of a functional group with dual reactivity.

-

Electrophilic Site: The carbon atom of the carbonyl group is double-bonded to a highly electronegative oxygen atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon, rendering it a prime target for nucleophilic attack. Aromatic ketones, like this compound, are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the benzene ring.

-

Nucleophilic Site: The oxygen atom of the carbonyl group possesses lone pairs of electrons and a partial negative charge (δ-), making it a nucleophilic center. It can be protonated by acids or coordinate to Lewis acids, which in turn enhances the electrophilicity of the carbonyl carbon.

The Benzonitrile Group: An Electrophilic Center

The nitrile group is characterized by a carbon-nitrogen triple bond.

-

Electrophilic Site: The nitrogen atom is more electronegative than the carbon atom, leading to a significant polarization of the triple bond. This polarization places a partial positive charge on the nitrile carbon, making it an electrophilic site susceptible to nucleophilic addition reactions. A resonance structure can be drawn that places a positive charge on the carbon, further highlighting its electrophilic nature.[1]

Visualization of Reactive Sites: Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map provides a powerful visual representation of the electron distribution in a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack (nucleophilic sites). Conversely, regions of positive electrostatic potential (typically colored blue) correspond to electron-poor areas that are prone to nucleophilic attack (electrophilic sites).

Logical Relationship of Functional Groups and Reactivity

Caption: Predicted reactive sites of this compound.

Quantitative Data

As of the latest literature search, specific quantitative data on the relative reactivity of the electrophilic and nucleophilic sites of this compound, such as reaction rate constants or computationally derived reactivity indices, are not extensively published. However, the relative reactivity can be inferred from the general principles of organic chemistry. The carbonyl carbon is generally a more reactive electrophile than the nitrile carbon. The nucleophilicity of the carbonyl oxygen is moderate and is enhanced in the presence of acids.

| Site | Type | Predicted Relative Reactivity | Factors Influencing Reactivity |

| Carbonyl Carbon | Electrophilic | High | Resonance with the aromatic ring, steric hindrance. |

| Nitrile Carbon | Electrophilic | Moderate | Polarization of the C≡N triple bond. |

| Carbonyl Oxygen | Nucleophilic | Moderate | Presence of lone pairs, enhanced by protonation. |

| Aromatic Rings | Nucleophilic | Low | Deactivated by the electron-withdrawing benzoyl and nitrile groups. |

Experimental Protocols for Probing Reactive Sites

The electrophilic and nucleophilic sites of this compound can be experimentally investigated through a variety of classic organic reactions.

Probing Electrophilic Sites: Grignard Reaction

The reaction of this compound with a Grignard reagent (e.g., phenylmagnesium bromide) can effectively probe the electrophilic nature of both the carbonyl and nitrile carbons.

Experimental Workflow: Grignard Reaction

Caption: Probing electrophilic sites with a Grignard reagent.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.

-

Reaction: The solution of this compound in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for a specified period.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Analysis: The product mixture is analyzed by techniques such as NMR, IR, and mass spectrometry to identify the products of nucleophilic attack at the carbonyl and/or nitrile groups.

Probing Nucleophilic Sites: Acid-Catalyzed Reactions

The nucleophilicity of the carbonyl oxygen can be demonstrated through its reaction with a strong acid.

Experimental Workflow: Acid-Catalyzed Hydration

Caption: Probing the nucleophilic carbonyl oxygen.

Methodology:

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of a strong acid, such as sulfuric acid, and an excess of water are added.

-

Reaction: The mixture is heated under reflux for a specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent.

-

Analysis: The formation of the corresponding gem-diol (hydrated ketone) can be analyzed by spectroscopic methods, confirming the protonation of the carbonyl oxygen as the initial step.

Conclusion

This compound possesses distinct and predictable electrophilic and nucleophilic sites. The carbonyl carbon and the nitrile carbon are the primary electrophilic centers, with the former being generally more reactive. The carbonyl oxygen is the main nucleophilic site. The aromatic rings are deactivated towards electrophilic substitution. A thorough understanding of these reactive sites is crucial for the rational design of synthetic strategies involving this compound and for the development of new molecules with desired chemical and biological properties. Further computational studies to generate a precise MEP map and kinetic studies to quantify the relative reactivity of the functional groups would provide a more complete picture of the chemical behavior of this versatile molecule.

References

A Technical Guide to the Thermal Stability and Decomposition of 3-Benzoylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition profile of 3-Benzoylbenzonitrile. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates its likely thermal behavior based on the known properties of structurally related benzophenone and aromatic nitrile compounds. This guide covers fundamental thermal analysis techniques, predicted thermal characteristics, potential decomposition pathways, and detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The information presented herein is intended to serve as a foundational resource for researchers and professionals working with this and similar molecules.

Introduction

This compound, with the molecular formula C₁₄H₉NO, is an aromatic organic compound containing both a benzoyl and a nitrile functional group.[1][2][3] The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in fields like materials science and drug development where thermal processing is common. Understanding the temperatures at which melting, crystallization, and decomposition occur is essential for ensuring the integrity and safety of the compound and its formulations.[4][5] Benzophenone derivatives, in general, are known for their good thermal stability, making them suitable for applications requiring high-temperature processing, such as in organic light-emitting diodes (OLEDs).[4]

Thermal Analysis Techniques

The primary methods for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is used to determine the decomposition temperature, absorbed moisture content, and the composition of multi-component systems.[6][7] The temperature at which a 5% weight loss occurs (Td5) is often used as a standard measure of thermal stability.[8]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10][11] It is used to identify and quantify thermal transitions such as melting, crystallization, and glass transitions.[4][7][9]

Expected Thermal Behavior of this compound

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Technique | Notes |

| Melting Point (Tm) | ~80-120 °C | DSC | This is an estimate based on similar aromatic ketones and nitriles. The actual value would need to be determined experimentally. |

| Decomposition Temperature (Td5) | > 300 °C | TGA | Based on the high thermal stability of many benzophenone derivatives.[4][8] |

| Glass Transition Temperature (Tg) | Possible if amorphous | DSC | Many benzophenone derivatives form stable amorphous materials with Tg values between 55-194 °C.[4] |

Potential Decomposition Pathways

The thermal decomposition of this compound would likely involve the cleavage of the ketone linkage and reactions of the nitrile group. At elevated temperatures, homolytic cleavage of the C-C bond between the carbonyl group and the phenyl ring could occur, generating benzoyl and cyanophenyl radicals. These reactive intermediates could then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation. The nitrile group itself is generally thermally stable but can undergo hydrolysis or other reactions at very high temperatures, potentially leading to the formation of amides, carboxylic acids, and ammonia.[15] The decomposition of phthalonitrile foam, for example, involves the release of H₂O, CO₂, and NH₃ at lower temperatures, followed by backbone decomposition and the generation of HCN and aromatic gases at higher temperatures.[16]

Experimental Protocols

The following sections detail standardized procedures for conducting TGA and DSC analyses on a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature.

-

Select an appropriate crucible, typically alumina or platinum.

-

Tare the empty crucible.

-

-

Sample Preparation:

-

Weigh 3-5 mg of the this compound sample into the tared crucible.[8] For expected weight loss of 5-20%, 10-20 mg can be used.

-

Record the exact mass.

-

-

Experimental Setup:

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature (°C).

-

Determine the onset of decomposition and the Td5 value.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using a standard like indium.

-

Use aluminum pans and lids for the sample and reference.

-

-

Sample Preparation:

-

Weigh 2-5 mg of the this compound sample into an aluminum pan.

-

Hermetically seal the pan with a lid.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Set the purge gas, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Set the temperature program (a heat-cool-heat cycle is common to remove thermal history):

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.[5]

-

Hold isothermally for 2 minutes.

-

Cool the sample to a low temperature (e.g., 0 °C) at a rate of 10 °C/min.

-

Hold isothermally for 2 minutes.

-

Ramp the temperature again to the upper limit at 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Analyze the second heating scan to determine the glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures and their associated enthalpy changes.

-

Conclusion

While direct experimental data on the thermal properties of this compound is limited, a comprehensive understanding can be built by examining related chemical structures. It is predicted that this compound possesses good thermal stability, with a decomposition temperature likely exceeding 300 °C. The primary decomposition mechanism is expected to involve the cleavage of the benzoyl group, leading to the formation of various smaller aromatic and gaseous products. For definitive characterization, the experimental protocols for TGA and DSC outlined in this guide should be followed. This will provide the precise melting point, decomposition temperature, and other thermal transitions, which are crucial for the successful application of this compound in research and development.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | 6136-62-5 [chemicalbook.com]

- 3. 4-Benzoylbenzonitrile | C14H9NO | CID 73921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mt.com [mt.com]

- 7. azom.com [azom.com]

- 8. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. iomcworld.org [iomcworld.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Benzoylbenzonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylbenzonitrile, a key structural motif in medicinal chemistry and materials science, represents a class of aromatic ketones possessing a unique combination of a benzoyl group and a nitrile moiety. This arrangement of functional groups imparts a distinct electronic and steric profile, making these compounds versatile building blocks for the synthesis of a wide array of biologically active molecules and functional materials. This in-depth technical guide explores the historical discovery and the evolution of synthetic methodologies for benzoylbenzonitrile compounds, providing a comprehensive resource for researchers in the field. We delve into the seminal synthetic routes, present key quantitative data in a structured format, detail experimental protocols for pivotal reactions, and visualize the intricate signaling pathways modulated by these compounds.

A Historical Perspective: The Genesis of Benzoylbenzonitriles

The emergence of benzoylbenzonitrile compounds is intrinsically linked to the development of fundamental reactions in organic chemistry, most notably the Friedel-Crafts acylation. While a definitive first synthesis of a simple benzoylbenzonitrile is not prominently documented in easily accessible historical records, its conceptualization and eventual synthesis can be traced back to the late 19th and early 20th centuries, following the discovery of the Friedel-Crafts reaction in 1877. This powerful carbon-carbon bond-forming reaction provided the first practical method for the acylation of aromatic compounds, laying the groundwork for the synthesis of benzophenones and their derivatives.